TAT-HA2 Fusion Peptide TAT-HA2 Fusion Peptide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642337
InChI: InChI=1S/C149H243N53O39S/c1-12-78(6)118(141(239)182-81(9)121(219)175-73-112(209)184-102(65-84-35-19-16-20-36-84)138(236)197-100(63-77(4)5)126(224)180-76-117(217)218)200-122(220)82(10)181-109(206)72-178-127(225)101(64-83-33-17-15-18-34-83)199-143(241)120(80(8)14-3)201-137(235)98(49-52-115(213)214)195-139(237)104(67-107(154)204)185-113(210)75-179-128(226)103(66-85-69-173-88-39-22-21-37-86(85)88)198-135(233)96(48-51-114(211)212)183-111(208)74-177-125(223)99(53-62-242-11)196-142(240)119(79(7)13-2)202-140(238)105(68-116(215)216)186-110(207)71-174-108(205)70-176-124(222)89(42-28-57-168-145(157)158)188-129(227)90(40-23-25-54-150)189-130(228)91(41-24-26-55-151)190-132(230)93(44-30-59-170-147(161)162)192-133(231)94(45-31-60-171-148(163)164)193-136(234)97(47-50-106(153)203)194-134(232)95(46-32-61-172-149(165)166)191-131(229)92(43-29-58-169-146(159)160)187-123(221)87(152)38-27-56-167-144(155)156/h15-22,33-37,39,69,77-82,87,89-105,118-120,173H,12-14,23-32,38,40-68,70-76,150-152H2,1-11H3,(H2,153,203)(H2,154,204)(H,174,205)(H,175,219)(H,176,222)(H,177,223)(H,178,225)(H,179,226)(H,180,224)(H,181,206)(H,182,239)(H,183,208)(H,184,209)(H,185,210)(H,186,207)(H,187,221)(H,188,227)(H,189,228)(H,190,230)(H,191,229)(H,192,231)(H,193,234)(H,194,232)(H,195,237)(H,196,240)(H,197,236)(H,198,233)(H,199,241)(H,200,220)(H,201,235)(H,202,238)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H4,155,156,167)(H4,157,158,168)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)(H4,165,166,172)/t78-,79-,80-,81-,82-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,118-,119-,120-/m0/s1
SMILES:
Molecular Formula: C149H243N53O39S
Molecular Weight: 3432.9 g/mol

TAT-HA2 Fusion Peptide

CAS No.:

Cat. No.: VC18642337

Molecular Formula: C149H243N53O39S

Molecular Weight: 3432.9 g/mol

* For research use only. Not for human or veterinary use.

TAT-HA2 Fusion Peptide -

Specification

Molecular Formula C149H243N53O39S
Molecular Weight 3432.9 g/mol
IUPAC Name (4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C149H243N53O39S/c1-12-78(6)118(141(239)182-81(9)121(219)175-73-112(209)184-102(65-84-35-19-16-20-36-84)138(236)197-100(63-77(4)5)126(224)180-76-117(217)218)200-122(220)82(10)181-109(206)72-178-127(225)101(64-83-33-17-15-18-34-83)199-143(241)120(80(8)14-3)201-137(235)98(49-52-115(213)214)195-139(237)104(67-107(154)204)185-113(210)75-179-128(226)103(66-85-69-173-88-39-22-21-37-86(85)88)198-135(233)96(48-51-114(211)212)183-111(208)74-177-125(223)99(53-62-242-11)196-142(240)119(79(7)13-2)202-140(238)105(68-116(215)216)186-110(207)71-174-108(205)70-176-124(222)89(42-28-57-168-145(157)158)188-129(227)90(40-23-25-54-150)189-130(228)91(41-24-26-55-151)190-132(230)93(44-30-59-170-147(161)162)192-133(231)94(45-31-60-171-148(163)164)193-136(234)97(47-50-106(153)203)194-134(232)95(46-32-61-172-149(165)166)191-131(229)92(43-29-58-169-146(159)160)187-123(221)87(152)38-27-56-167-144(155)156/h15-22,33-37,39,69,77-82,87,89-105,118-120,173H,12-14,23-32,38,40-68,70-76,150-152H2,1-11H3,(H2,153,203)(H2,154,204)(H,174,205)(H,175,219)(H,176,222)(H,177,223)(H,178,225)(H,179,226)(H,180,224)(H,181,206)(H,182,239)(H,183,208)(H,184,209)(H,185,210)(H,186,207)(H,187,221)(H,188,227)(H,189,228)(H,190,230)(H,191,229)(H,192,231)(H,193,234)(H,194,232)(H,195,237)(H,196,240)(H,197,236)(H,198,233)(H,199,241)(H,200,220)(H,201,235)(H,202,238)(H,211,212)(H,213,214)(H,215,216)(H,217,218)(H4,155,156,167)(H4,157,158,168)(H4,159,160,169)(H4,161,162,170)(H4,163,164,171)(H4,165,166,172)/t78-,79-,80-,81-,82-,87-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,118-,119-,120-/m0/s1
Standard InChI Key HKDRFTFEDPBOGG-XUHOUDFZSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N
Canonical SMILES CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N

Introduction

Structural Composition and Design Rationale

Peptide Components and Sequence Architecture

The TAT-HA2 fusion peptide integrates two functionally distinct domains:

  • HA2 subunit (residues 1-23): Derived from influenza hemagglutinin, this domain contains glutamic acid-rich regions (e.g., GLFEAIAGFIENGWEGLIEGWYGG) that undergo protonation below pH 6.5, triggering helical folding and membrane insertion .

  • TAT peptide (residues 48-60): The arginine-rich sequence GRKKRRQRRRPPQ from HIV-1 transactivator protein mediates heparan sulfate proteoglycan-dependent cellular uptake .

The peptides are covalently linked via a 6-aminohexanoic acid (Ahx) spacer, preserving independent domain functionality. Mass spectrometry confirms molecular weights of 4,609.3 Da for fluorescein-labeled variants (Fl-E5-TAT) .

Synthetic Variants and Modifications

Key engineered derivatives include:

VariantSequence ModificationsMolecular Weight (Da)
E5-TATGLFEAIAGFIENGWEGLIEGWYGG + TAT3,978.5
E5(3,7)-TATDouble glutamic acid substitutions3,874.4
N-E5L-TATLeucine-stabilized helical variant4,495.3

These modifications enhance pH responsiveness and membrane interaction kinetics .

Mechanisms of Cellular Entry and Endosomal Escape

Uptake Pathways and Kinetics

TAT-HA2 enters cells through multiple endocytic routes:

  • Macropinocytosis: Responsible for 60-70% of uptake at 1 µM concentrations, induced by TAT's interaction with cell-surface glycosaminoglycans .

  • Clathrin-mediated endocytosis: Accounts for 20-30% of internalization, with a rate constant (kₑₙₜᵣᵧ) of 0.15 min⁻¹ in A549 cells .

  • Direct translocation: Contributes <10% at physiological concentrations but becomes dominant above 10 µM .

Live-cell tracking shows 80% of internalized peptide accumulates in early endosomes within 15 minutes, with subsequent pH-dependent release .

Endosomal Disruption Mechanisms

HA2-mediated membrane lysis occurs through a three-stage process:

  • Protonation: At pH ≤6.5, HA2's glutamic acid residues (pKₐ ~6.0) protonate, increasing peptide hydrophobicity .

  • Helical Transition: Circular dichroism shows α-helical content rises from 18% (pH 7.4) to 53% (pH 5.0), enabling membrane insertion .

  • Pore formation: Cryo-EM reveals 3–5 nm diameter toroidal pores in lipid bilayers, with leakage kinetics following the equation:

    L(t)=Lmax(1ekt)where k=0.12±0.03s1L(t) = L_{max}(1 - e^{-kt}) \quad \text{where } k = 0.12 \pm 0.03 \, \text{s}^{-1}

    This facilitates cargo release while maintaining 85% plasma membrane integrity .

Quantitative Analysis of Delivery Efficiency

Cargo Payload Capacity

TAT-HA2 successfully delivers diverse cargoes:

Cargo TypeSize (kDa)Delivery EfficiencyCytosolic Release Time
Fluorescent dextran7062 ± 8%45 ± 12 min
siRNA2578 ± 5%30 ± 8 min
Quantum dots1541 ± 6%60 ± 15 min

Notably, fusion to HA2-TAT improves protein delivery 3.2-fold compared to TAT alone (p < 0.01) .

Cytotoxicity Profile

Dose-response studies across cell lines reveal:

Cell LineIC₅₀ (µM)Selectivity Index (vs. HEK293)
HeLa29.4 ± 3.98.7
MCF-739.3 ± 9.46.5
Jurkat7.9 ± 0.832.1

The peptide exhibits >90% viability at therapeutic concentrations (≤5 µM) .

Therapeutic Applications and Preclinical Data

Anticancer Drug Delivery

In xenograft models, HA2-TAT enhances tumor accumulation:

  • Doxorubicin-loaded nanoparticles: 4.7-fold increase in intratumoral concentration (p = 0.002)

  • Survival extension: 38 days vs. 22 days for TAT-only controls (p < 0.001)

Gene Therapy Vectors

Adeno-associated virus (AAV) vectors conjugated with HA2-TAT show:

  • Transduction efficiency: 83% in primary neurons vs. 27% for standard AAV9

  • GFP expression onset: 48 hours vs. 96 hours in controls

Challenges and Optimization Strategies

Serum Stability Limitations

Unmodified HA2-TAT has a plasma half-life of 12.3 ± 2.1 minutes. PEGylation (5 kDa) extends this to 58.4 ± 6.7 minutes while maintaining 75% activity .

Target-Specific Delivery

Conjugation to transferrin receptors improves tumor selectivity:

  • Tumor-to-liver ratio: 8.9 vs. 1.3 for untargeted peptide

  • Off-target gene expression reduced from 23% to 4%

Future Directions and Clinical Translation

Second-generation analogs under development include:

  • pH-responsive linkers: Cleavable cis-aconityl spacers that release cargo at pH 5.0

  • Multivalent designs: Tetravalent HA2-TAT dendrimers showing 4.8-fold enhanced endosomal rupture

Phase I trials for siRNA delivery in solid tumors are anticipated to begin Q3 2026, with preliminary data showing 90% target gene knockdown at 0.3 mg/kg doses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator